



# Application Notes & Protocols: In Vivo Administration of PACAP-38 in Mouse Models

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query specified the fragment PACAP-38 (31-38). While this fragment is recognized as a PAC1 receptor activator for in vitro studies, stimulating  $\alpha$ -secretase activity and neuronal production of NPY and catecholamines, detailed protocols for its in vivo administration in mouse models are not extensively documented in current literature[1][2]. The following application notes and protocols focus on the parent peptide, PACAP-38, for which a substantial body of in vivo research in mouse models exists.

### **Introduction to PACAP-38**

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a highly conserved neuropeptide with a wide range of biological functions[3]. It acts as a neurohormone and neurotrophic factor through three primary G-protein coupled receptors: PAC1, VPAC1, and VPAC2[4][5]. PAC1 shows the highest affinity for PACAP[5]. Due to its potent anti-apoptotic, anti-inflammatory, and antioxidant properties, PACAP-38 is a subject of intense research for its therapeutic potential in various disease models, including neurodegenerative disorders, stroke, and metabolic diseases[4][6][7].

## **Application Notes**

The in vivo administration of PACAP-38 in mouse models has been pivotal in elucidating its physiological roles and therapeutic potential across several domains:



- Neuroprotection: PACAP-38 has demonstrated significant neuroprotective effects in various models of neuronal injury. In mouse models of ischemic stroke (Middle Cerebral Artery Occlusion MCAO), administration of PACAP-38 reduces infarct volume and improves functional recovery[4][8]. This protection is associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling pathways involving IL-6[8][9]. In models of Huntington's disease, PACAP-38 administration improves motor performance and is associated with the recovery of key proteins like BDNF in the striatum[10].
- Pain and Migraine: PACAP-38 is implicated in pain pathways and migraine pathophysiology.
   In mouse models, its administration can induce tactile hypersensitivity, a key feature of migraine-related allodynia[11]. Studies using knockout mice have shown that these effects are primarily mediated by the VPAC1 and VPAC2 receptors, rather than the PAC1 receptor[11].
- Metabolism and Appetite Control: Peripherally administered PACAP-38 acts as an anorexigenic agent, dose-dependently suppressing food intake and promoting satiety in mice[12][13]. This effect is mediated through the PAC1 receptor and involves the inhibition of the hunger hormone ghrelin, while increasing levels of satiety hormones like GLP-1 and leptin[13]. It also plays a role in glucose homeostasis, where its absence can lead to increased vulnerability to insulin-induced hypoglycemia[14].
- Oxidative Stress Regulation: PACAP-38 functions as a potent antioxidant. In vivo studies show that intravenous treatment can downregulate oxidative species in plasma while enhancing anti-oxidative mechanisms[6].

## **Quantitative Data Summary**

The following tables summarize key quantitative outcomes from various in vivo studies involving PACAP-38 administration in mice.

Table 1: Effects of Intranasal PACAP-38 on Motor Function and Striatal Proteins in a Huntington's Disease Mouse Model (R6/1)



Group	Treatment	Rotarod Test (Number of Falls)	Balance Beam Task (Number of Slips)	Striatal PAC1R Protein Level (% of WT Vehicle)	Striatal mBDNF Protein Level (% of WT Vehicle)
Wild-Type (WT)	Vehicle (PBS)	Low	Low	100%	100%
		Significantly	·	·	

| R6/1 | PACAP-38 (30  $\mu$ g/kg) | Significantly Reduced vs. R6/1 Vehicle[10] | Significantly Reduced vs. R6/1 Vehicle[10] | Significantly Increased vs. R6/1 Vehicle[10] | Significantly Increased vs. R6/1 Vehicle[10] |

Table 2: Neuroprotective Efficacy of PACAP-38 in Mouse Stroke Models (MCAO)



Administrat ion Route	Dose	Time of Administrat ion (Post- Occlusion/ Reperfusio n)	Infarct Volume Reduction	Mouse Model	Citation
Intravenous (i.v.)	0.02 μg/kg	10 minutes	Significant	tMCAO	[4]
Intraperitonea I (i.p.)	0.02 μg/kg	10 minutes	Significant	tMCAO	[4]
Intranasal (i.n.)	10 μg	10 minutes	72.8%	рМСАО	[4]
Intranasal (i.n.)	10 μg	1 hour	38.7%	рМСАО	[4]
Intranasal (i.n.)	10 μg	6 hours	22.1%	рМСАО	[4]

| Intravenous (i.v.) | Not specified | Not specified | Significant in IL-6+/+, not in IL-6-/- | tMCAO | [8] |

Table 3: Effects of Intraperitoneal PACAP-38 on Appetite and Metabolic Hormones



Dose (in 200 µl saline)	Cumulative Food Intake Reduction (Dark Phase)	Plasma Active Ghrelin Levels (30 min post- injection)	Plasma GLP-1 Levels	Plasma Leptin Levels	Citation
100 nM	Significant decrease from 8h post- injection	Not Reported	Increased	Increased	[13]
1 μΜ	Significant decrease from 4h post- injection	Significantly Reduced	Increased	Increased	[13]

| 10  $\mu$ M | Significant decrease from 3h post-injection | Not Reported | Increased | Increased | [13] |

## **Experimental Protocols**

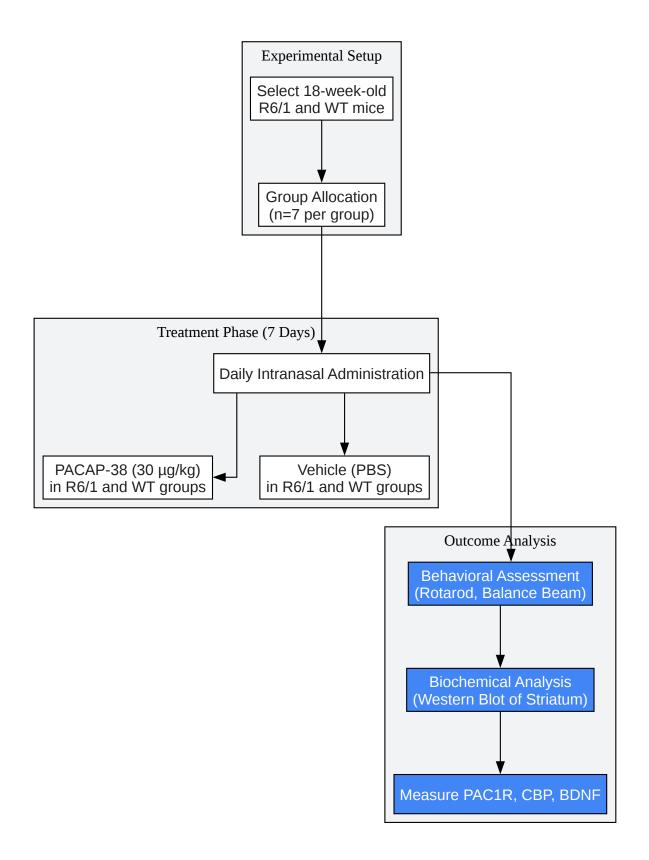
# Protocol 1: Amelioration of Motor Deficits in a Huntington's Disease Mouse Model

- Objective: To assess the therapeutic effect of intranasally administered PACAP-38 on motor coordination and balance in R6/1 transgenic mice.
- Materials:
  - PACAP-38 (Tocris, MedChemExpress, or equivalent)
  - Phosphate-Buffered Saline (PBS) for vehicle control
  - 18-week-old male R6/1 transgenic mice and wild-type (WT) littermates[10].
  - Rotarod apparatus

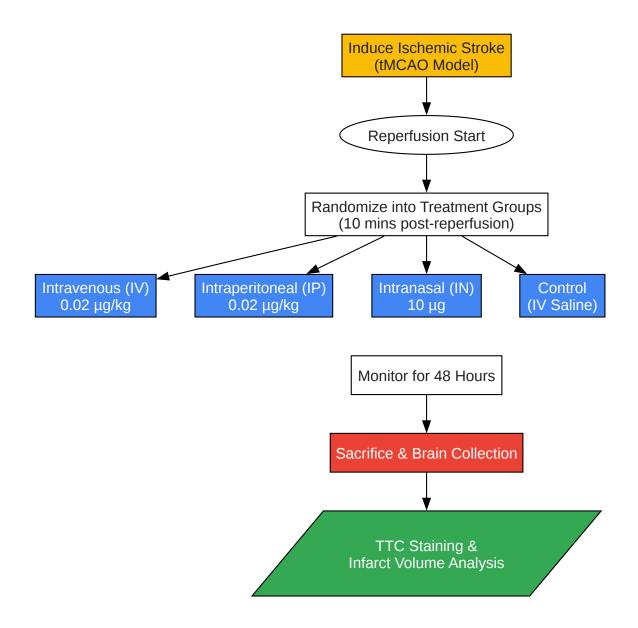


- Balance beam
- Procedure:
  - Animal Groups: Divide mice into four groups: WT + Vehicle, WT + PACAP-38, R6/1 + Vehicle, R6/1 + PACAP-38 (n=7/group)[10].
  - Drug Preparation: Dissolve PACAP-38 in PBS to a concentration suitable for delivering a 30 μg/kg dose.
  - Administration: Administer PACAP-38 or PBS vehicle intranasally once daily for 7 consecutive days[10].
  - Behavioral Testing: After the 7-day treatment period, perform motor function tests.
    - Rotarod Test: Measure the number of falls at accelerating speeds (e.g., 16 and 24 rpm)
       [10].
    - Balance Beam Task: Quantify the number of slips while mice traverse a narrow beam[10].
  - Tissue Collection and Analysis: Following behavioral tests, sacrifice the animals and dissect the striatum. Prepare protein extracts for Western blot analysis to quantify the levels of PAC1R, CREB-binding protein (CBP), and Brain-Derived Neurotrophic Factor (BDNF)[10].

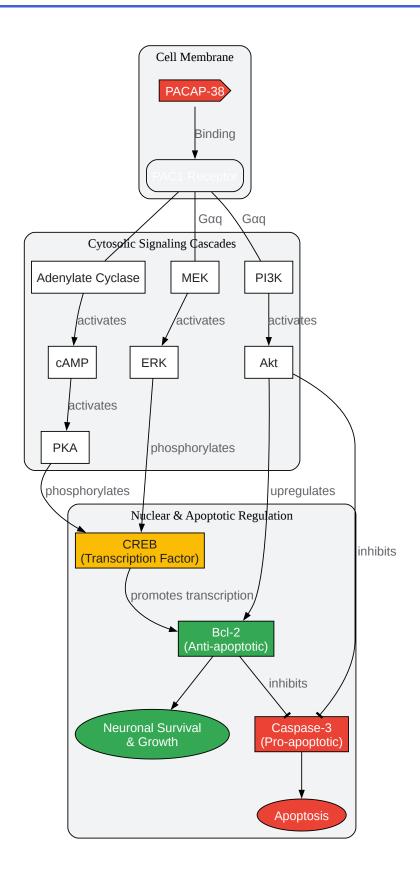












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